(3-(Difluoromethoxy)cyclobutyl)methanamine hcl
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Overview
Description
(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO It is known for its unique structure, which includes a cyclobutyl ring substituted with a difluoromethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an amine is introduced to the cyclobutyl ring.
Industrial Production Methods
Industrial production of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.
Scientific Research Applications
(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate its incorporation into biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-(Difluoromethoxy)phenyl)methanamine hydrochloride: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
(3-(Difluoromethoxy)cyclopropyl)methanamine hydrochloride: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C6H12ClF2NO |
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Molecular Weight |
187.61 g/mol |
IUPAC Name |
[3-(difluoromethoxy)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-4(2-5)3-9;/h4-6H,1-3,9H2;1H |
InChI Key |
OACJIXUBVLXMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC(F)F)CN.Cl |
Origin of Product |
United States |
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